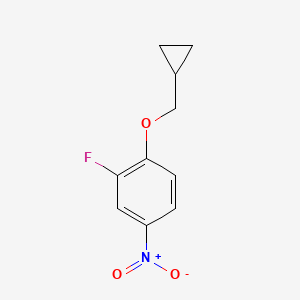
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene
Vue d'ensemble
Description
1-(Cyclopropylmethoxy)-4-nitrobenzene is a chemical compound with the molecular weight of 193.2 . It is a derivative of nitrobenzene, which is a type of aromatic compound. The cyclopropylmethoxy group attached to the benzene ring makes this compound unique .
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene consists of a benzene ring with nitro (-NO2), fluoro (-F), and cyclopropylmethoxy (-OCH2C3H5) substituents . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity.Applications De Recherche Scientifique
Theoretical Studies and Computational Chemistry
- Density Functional Theory (DFT) studies on aromatic nitro compounds, including derivatives of nitrobenzene, have explored the internal rotational barriers and electronic properties of these molecules. These studies are crucial for understanding the reactivity and stability of nitroaromatic compounds in various chemical reactions (Chen & Chieh, 2002).
Synthetic Chemistry Applications
- Novel synthetic routes to produce fluoroaromatic compounds containing the cyclopropoxy group via nucleophilic aromatic substitution reaction (SNAr) have been developed. These methods highlight the potential for synthesizing compounds similar to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene under mild conditions, showcasing a wide application scope for the synthesis of fluoroaromatic compounds (Jin et al., 2019).
Material Sciences and Sensing Applications
- Studies on metal–organic frameworks (MOFs) with luminescent properties have shown potential for the selective sensing of nitrobenzene, a structurally related compound to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene. These findings indicate the possibility of utilizing nitroaromatic compounds in the development of novel luminescence sensors (Wu et al., 2016).
Propriétés
IUPAC Name |
1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVKTAQUMNOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

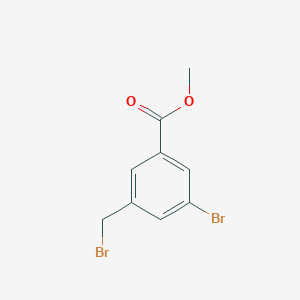
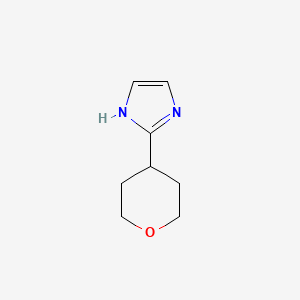

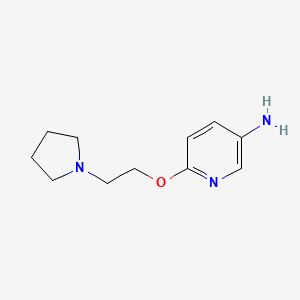


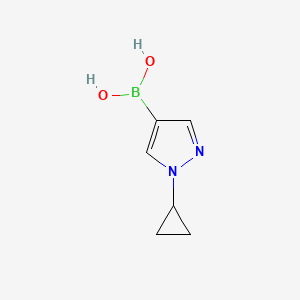



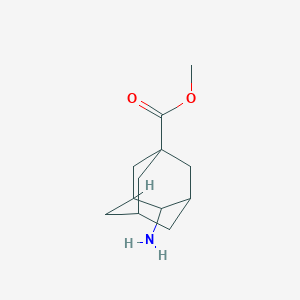
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)